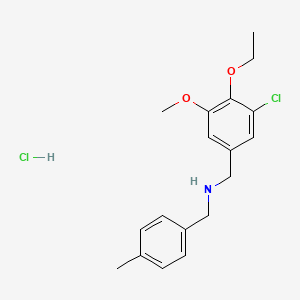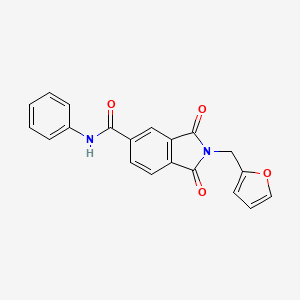![molecular formula C21H24N2O2 B4404655 4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide](/img/structure/B4404655.png)
4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide
Descripción general
Descripción
4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide, also known as MPBP, is a chemical compound that is widely used in scientific research. This compound belongs to the class of benzamide derivatives and has a molecular weight of 356.46 g/mol. MPBP is a potent dopamine D3 receptor antagonist and has been shown to have potential applications in the treatment of various neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide involves its binding to the dopamine D3 receptor and blocking its activity. This results in the inhibition of dopamine release in the brain, which is responsible for regulating various neurological functions such as movement, cognition, and emotion.
Biochemical and physiological effects
This compound has been shown to have various biochemical and physiological effects on the brain. It has been shown to reduce the release of dopamine, which is responsible for regulating movement and behavior. It also affects the release of other neurotransmitters such as serotonin and norepinephrine, which are involved in regulating mood and emotion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide has several advantages for use in lab experiments. It is a potent dopamine D3 receptor antagonist, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of using this compound in lab experiments is that it has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects.
Direcciones Futuras
There are several future directions for the use of 4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide in scientific research. One area of research is the development of more potent and selective dopamine D3 receptor antagonists for the treatment of neurological disorders. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of drug addiction and other psychiatric disorders.
Conclusion
In conclusion, this compound is a potent dopamine D3 receptor antagonist that has potential applications in the treatment of various neurological disorders. Its mechanism of action involves the inhibition of dopamine release in the brain, which is responsible for regulating various neurological functions. While there are limitations to its use in lab experiments, there are several future directions for the use of this compound in scientific research.
Aplicaciones Científicas De Investigación
4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide has been extensively studied for its potential applications in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. It has been shown to be a potent dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of these disorders.
Propiedades
IUPAC Name |
4-methyl-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16-4-9-18(10-5-16)21(25)22-19-11-6-17(7-12-19)8-13-20(24)23-14-2-3-15-23/h4-7,9-12H,2-3,8,13-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYJXRGLGBNRHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-chloro-3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4404602.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4404605.png)
![3-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4404617.png)
![2-{[5-(5-chloro-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4404624.png)


![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4404648.png)
![1-[(4-methyl-2-nitrophenoxy)acetyl]piperidine](/img/structure/B4404653.png)

![2-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4404657.png)
![N-(2,6-diethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404658.png)
![N-isopropyl-8-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B4404659.png)
